Isotanshinone II

Übersicht

Beschreibung

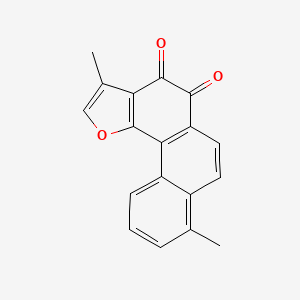

Isotanshinone II is a diterpenoid compound isolated from "Tan-Shen," the root of Salvia miltiorrhiza, known for its significant inhibitory activity on ADP- and collagen-induced aggregation . Although the provided data does not directly discuss this compound, it is closely related to tanshinone IIA, which is a major component extracted from the same plant and has been observed to possess various pharmacological activities, including antioxidant, prevention of angina pectoris, myocardial infarction, and anticancer properties .

Synthesis Analysis

The synthesis of tanshinone derivatives has been a subject of interest due to their biological activities. The total synthesis of tanshinone-II has been achieved from 3-methylbenzofuran-4,7-quinone and 6,6-dimethyl-l-vinylcyclohexene . Another study reported the first asymmetric total synthesis of (+)-isocryptotanshinone, which is closely related to this compound, from commercially available dihydrobenzopyrone . These syntheses involve key steps such as Diels-Alder reactions and base-mediated cyclization reactions, which are common in the synthesis of complex diterpenoids.

Molecular Structure Analysis

The molecular structures of tanshinone derivatives, including this compound, are characterized by their diterpenoid skeleton. The structure of isotanshinone IIB, a compound related to this compound, has been established by spectral and physical data . The molecular structure analysis is crucial for understanding the reactivity and biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of tanshinone derivatives has been studied in various contexts. For instance, the characterization of the triplet state of tanshinone IIA and its reactivity was investigated using laser flash photolysis, revealing that tanshinone IIA can form reactive triplet states that participate in autooxidation reactions . These findings are important for understanding the photochemical behavior of tanshinone derivatives, including this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of tanshinone derivatives are closely related to their biological activities. For example, dihydrotanshinone, a lipophilic component of Salvia miltiorrhiza, has been shown to relax rat coronary artery by inhibition of calcium channels, suggesting that the lipophilicity and the ability to interact with ion channels are important properties of these compounds . The metabolites of tanshinone I and dihydrotanshinone I have been elucidated using HPLC-ESI-MS^n, indicating that phase I metabolites undergo dehydrogenation, hydroxylation, furan ring cleavage, and oxidation metabolism .

Wissenschaftliche Forschungsanwendungen

Isotanshinone II in Traditional Medicine

This compound has been identified in "Tan-Shen," the root of Salvia miltiorrhiza, a plant widely used in traditional medicine. This compound, along with others like neocryptotanshinone and isotanshinone IIB, exhibits significant inhibitory activity in vitro, particularly impacting ADP- and collagen-induced aggregation, indicating its potential in traditional medicinal applications (Lee et al., 1987).

Potential in Treating Neurodegenerative Diseases

A study evaluated the inhibitory effects of various diterpenes, including this compound, on enzymes linked to Alzheimer's disease. The findings suggest that selective inhibitors like this compound could be promising candidates for treating neurodegenerative diseases due to their cholinesterase inhibitory activity (Şenol et al., 2017).

Cardiovascular and Endothelial Cell Protection

Research has shown that tanshinone II, a compound related to this compound, can protect endothelial cells from bacterial endotoxin-induced injury. This suggests that this compound could potentially have similar protective effects on the cardiovascular system and endothelial cells (Li et al., 2014).

Anticancer Properties

This compound has demonstrated potential in cancer treatment, particularly in inducing apoptosis and affecting signaling pathways in cancer cells. For example, isocryptotanshinone, a derivative, has shown significant anticancer activity against human breast cancer cells, suggesting similar properties for this compound (Zhang et al., 2015).

Potential in Diabetes Treatment

Research on protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling, revealed that this compound and related compounds could non-competitively inhibit PTP1B activity. This suggests their potential in treating type 2 diabetes (Han et al., 2005).

Anti-inflammatory and Immunomodulatory Effects

A comprehensive study on tanshinone IIA, closely related to this compound, elaborated on its anti-inflammatory and immunomodulatory mechanisms. These properties, including effects on immune cells, cytokines, and signaling pathways, suggest potential applications of this compound in managing atherosclerosis and other inflammatory conditions (Chen & Xu, 2014).

Wirkmechanismus

Target of Action

Isotanshinone II primarily targets several cellular signaling pathways. One of its key roles is in cancer therapy, where it exhibits remarkable anticancer properties. Specifically, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis. These effects are mediated through modulation of multiple signaling pathways .

Bcl-2–Caspase Pathway: this compound induces apoptosis (programmed cell death) by targeting the Bcl-2 family of proteins and activating caspases. This process eliminates cancer cells .

Result of Action

At the molecular and cellular levels, this compound induces apoptosis, autophagy, and mitophagy. It also prevents angiogenesis, thereby inhibiting the growth of blood vessels that supply tumors. These combined effects contribute to its anticancer efficacy .

Safety and Hazards

Zukünftige Richtungen

Tanshinone IIA has been shown to exhibit anticancer activity by modulating various signaling pathways leading to the induction of apoptosis, autophagy, mitophagy, and prevention of angiogenesis, proliferation . This provides a synthesis of evidence for future research on Tanshinone IIA-based cancer therapy development .

Biochemische Analyse

Biochemical Properties

Isotanshinone II interacts with various enzymes, proteins, and other biomolecules. It has demonstrated excellent efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer by modulating multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .

Cellular Effects

This compound has a wide range of effects on various types of cells and cellular processes. It influences cell function by inhibiting tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as inducing apoptosis and autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Eigenschaften

IUPAC Name |

3,8-dimethylnaphtho[2,1-g][1]benzofuran-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUSCCKLNWURMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C(=CO4)C)C(=O)C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

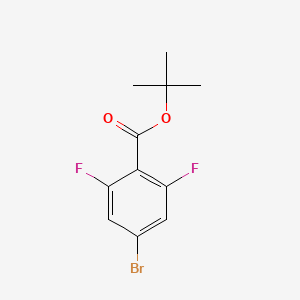

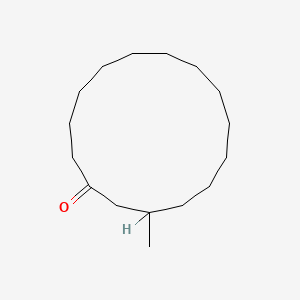

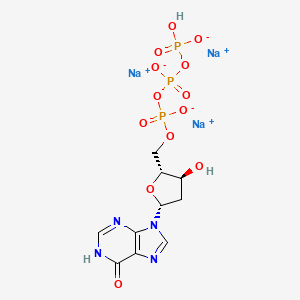

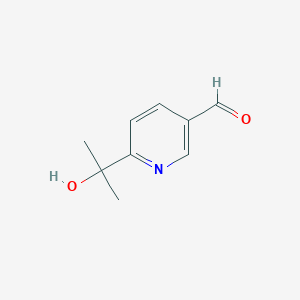

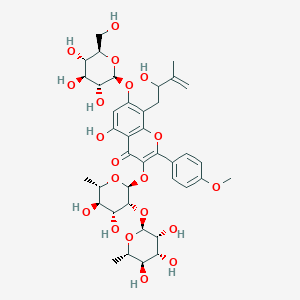

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of Isotanshinone II?

A1: While research is ongoing, this compound has shown promise in preclinical studies for its potential to treat atherosclerosis. [] This potential stems from its ability to target specific proteins involved in inflammatory pathways associated with the disease. Further research is needed to determine its efficacy and safety in humans.

Q2: From which plant source can this compound be obtained, and are there alternative ways to obtain it?

A2: this compound is naturally found in Salvia przewalskii, a plant used in traditional Chinese medicine. [] It can be isolated from the root of this plant alongside other diterpenes. Additionally, this compound can be synthesized from other abundant diterpenes like 16-hydroxycarnosol, found in Salvia mellifera. This semisynthetic approach provides an alternative method for obtaining this potentially valuable compound. [, ]

Q3: What are the structural characteristics of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they do highlight its core structure as a phenanthraquinone. [] Researchers have synthesized "U"-shaped tetracyclic furophenanthraquinones designed to mimic the ABCD rings of this compound, indicating the significance of this structural feature for its activity. [] Further spectroscopic data and structural characterization can be found in the referenced literature.

Q4: Have there been studies exploring the structure-activity relationship of this compound?

A4: Yes, researchers have investigated the structure-activity relationship of this compound by synthesizing analogs with modifications to its core structure. [] These studies aim to understand how specific structural features influence the compound's activity and potentially lead to the development of more potent or selective derivatives.

Q5: What is the mechanism of action of this compound in the context of atherosclerosis?

A5: Network pharmacology analysis suggests that this compound may exert its beneficial effects against atherosclerosis through multi-target and multi-channel mechanisms. [] Notably, it has been identified as a potential ligand for AKT1, EGFR, and MAPK14, proteins involved in crucial signaling pathways related to inflammation and cell survival. [] By modulating these pathways, this compound may contribute to endothelial protection and mitigate the progression of atherosclerosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)

![(10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)